N,N-dibutyl-3-nitroaniline

Description

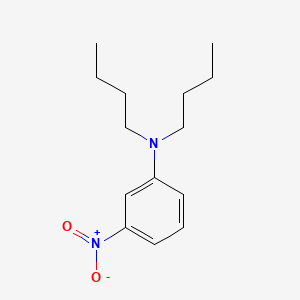

N,N-Dibutyl-3-nitroaniline is a nitroaromatic compound with the molecular formula C₁₃H₂₀N₂O₂ (inferred from analogs). It features a nitro group (-NO₂) at the meta position of the benzene ring and two butyl substituents on the nitrogen atom. While direct data on this compound is absent in the provided evidence, its properties can be extrapolated from structurally similar N,N-dialkyl and N-aryl nitroaniline derivatives.

Properties

Molecular Formula |

C14H22N2O2 |

|---|---|

Molecular Weight |

250.342 |

IUPAC Name |

N,N-dibutyl-3-nitroaniline |

InChI |

InChI=1S/C14H22N2O2/c1-3-5-10-15(11-6-4-2)13-8-7-9-14(12-13)16(17)18/h7-9,12H,3-6,10-11H2,1-2H3 |

InChI Key |

KDDAADQPHACPQC-UHFFFAOYSA-N |

SMILES |

CCCCN(CCCC)C1=CC(=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key parameters of N,N-dibutyl-3-nitroaniline with analogs:

Key Observations:

- Substituent Effects: Alkyl vs. Steric Hindrance: Dibenzyl derivatives exhibit greater steric bulk, which may reduce reactivity in nucleophilic substitutions compared to dialkyl analogs .

Q & A

Q. How can the synthesis of N,N-dibutyl-3-nitroaniline be optimized for high yield and purity?

To optimize synthesis, prioritize controlled nitration conditions (e.g., low temperature for regioselectivity) and sequential alkylation of the aniline precursor. Use continuous flow reactors to enhance reaction efficiency and minimize byproducts, as demonstrated in nitroaniline derivatives . Purification via recrystallization or column chromatography is critical, with solvent selection (e.g., ethanol/water mixtures) guided by solubility data from structural analogs .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

Combine nuclear magnetic resonance (NMR) spectroscopy to resolve aromatic protons and alkyl substituents, infrared (IR) spectroscopy to confirm nitro (-NO₂) and amine (-NH) functional groups, and high-resolution mass spectrometry (HRMS) for molecular weight validation. Cross-reference spectral data with structurally similar compounds, such as N,N-dibenzyl-3-nitroaniline, to validate assignments .

Q. What are common side reactions during synthesis, and how can they be mitigated?

Over-nitration or para-substitution may occur due to excessive nitrating agents or improper temperature control. Mitigate these by using stoichiometric HNO₃/H₂SO₄ mixtures and maintaining temperatures below 10°C during nitration. Monitor reaction progress via thin-layer chromatography (TLC) to terminate the reaction at the intermediate stage .

Advanced Research Questions

Q. How do steric effects from the dibutyl groups influence the reactivity of this compound in electrophilic substitution reactions?

The bulky dibutyl groups create steric hindrance, reducing accessibility to the aromatic ring and directing electrophiles to the meta position. Comparative studies with N,N-dimethyl analogs show slower reaction kinetics in halogenation or sulfonation, necessitating higher temperatures or Lewis acid catalysts (e.g., FeCl₃) to activate the substrate .

Q. What methodologies are effective for studying the electronic effects of the nitro group on resonance stabilization?

Employ computational tools (DFT calculations) to map electron density distributions and compare with experimental Hammett substituent constants (σ). For example, the nitro group’s electron-withdrawing nature reduces the electron density at the ortho/para positions, as observed in UV-Vis spectral shifts of related nitroanilines .

Q. How can kinetic studies elucidate the reduction mechanism of the nitro group in catalytic hydrogenation?

Conduct time-resolved experiments using Pd/C or Raney nickel under varying H₂ pressures. Monitor intermediates (e.g., hydroxylamine) via HPLC-MS and derive rate constants to distinguish between concerted and stepwise mechanisms. Studies on N-benzyl-3-nitroaniline suggest pseudo-first-order kinetics under low-pressure conditions .

Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?

Re-evaluate solubility using standardized shake-flask methods with controlled temperature (±0.1°C) and HPLC quantification. Discrepancies may arise from polymorphic forms or residual solvents; cross-validate with thermogravimetric analysis (TGA) to rule out hydrate formation .

Methodological Considerations

- Spectral Data Interpretation : Reference libraries like NIST Chemistry WebBook provide benchmark IR and NMR spectra for nitroaromatics, aiding peak assignments .

- Reaction Optimization : Use design of experiments (DoE) to systematically vary parameters (temperature, solvent ratio) and identify optimal conditions .

- Computational Modeling : Leverage software like Gaussian or ORCA to simulate reaction pathways and validate with experimental kinetic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.